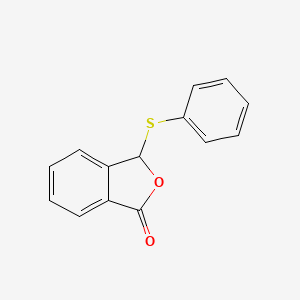
1(3H)-Isobenzofuranone, 3-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 3-(phenylthio)- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a phenylthio group attached to the third position of the isobenzofuranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of ethyl 2-phenylthioethanoate with sulfuryl chloride (SO2Cl2) in dry methylene chloride at 0°C. This reaction yields ethyl 2-chloro-2-phenylthioethanoate, which can then be functionalized using Lewis acids such as titanium tetrachloride (TiCl4), tin tetrachloride (SnCl4), or zinc chloride (ZnCl2) with various nucleophiles to produce monosubstituted phenylthioethanoates . These esters can be hydrolyzed and acidified to obtain monosubstituted phenylthioethanoic acids, which can further react with appropriate imines in the Staudinger reaction using phosphorus oxychloride (POCl3) as a condensing agent to form the desired compound .
Industrial Production Methods
Industrial production methods for 1(3H)-Isobenzofuranone, 3-(phenylthio)- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1(3H)-Isobenzofuranone, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the isobenzofuranone ring.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 3-(phenylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound can also interact with enzymes and proteins, potentially inhibiting their function or altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylthio-β-lactams: These compounds have a similar phenylthio group attached to a β-lactam ring and are known for their biological activities, including antimicrobial properties.
2-Phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide: This compound has a phenylthio group attached to a pyrrole ring and is studied for its potential medicinal applications.
Uniqueness
1(3H)-Isobenzofuranone, 3-(phenylthio)- is unique due to its isobenzofuranone ring structure, which distinguishes it from other phenylthio-containing compounds
Propriétés
Numéro CAS |
51287-54-8 |
|---|---|
Formule moléculaire |
C14H10O2S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
3-phenylsulfanyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)14(16-13)17-10-6-2-1-3-7-10/h1-9,14H |
Clé InChI |
ZKXIHMKLOSZLPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
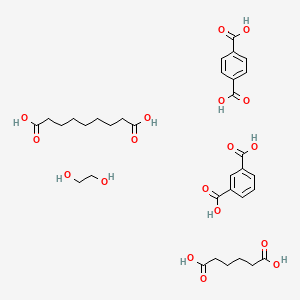

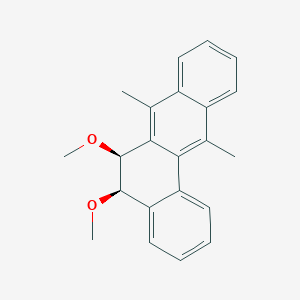

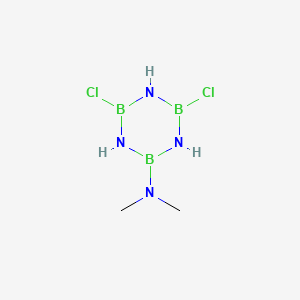
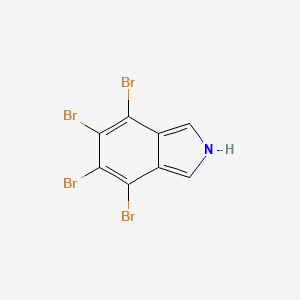
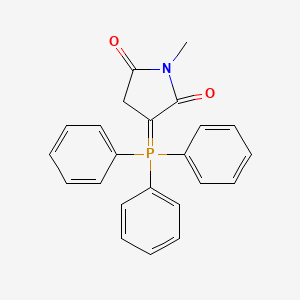



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
